(Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate)

Flame retardancy Bromine content LOI correlation

Precision polymer synthesis requires exact di-functional initiators-not generic analogs. This bisphenol A ethoxylate dibromide (CAS 93962-69-7) solves aromatic bromide side reactions and low initiator efficiency. - **26.0 wt% bromine** (aliphatic-bound only): Enables ATRP & UV self-initiation without aryl halide cross-coupling. - **Dual ATRP sites**: Ethoxy spacers reduce steric hindrance; literature precedent shows Mw/Mn ~1.18 in polystyrene. - **Reactive flame retardant**: 38-77 phr loading achieves 10-20% Br in final polymer, avoiding TBBPA processing issues. Supplied at 98.0% purity. Immediate delivery for R&D quantities.

Molecular Formula C27H34Br2O6
Molecular Weight 614.4 g/mol
CAS No. 93962-69-7
Cat. No. B12675021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate)
CAS93962-69-7
Molecular FormulaC27H34Br2O6
Molecular Weight614.4 g/mol
Structural Identifiers
SMILESCCC(C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(CC)Br)Br
InChIInChI=1S/C27H34Br2O6/c1-5-23(28)25(30)34-17-15-32-21-11-7-19(8-12-21)27(3,4)20-9-13-22(14-10-20)33-16-18-35-26(31)24(29)6-2/h7-14,23-24H,5-6,15-18H2,1-4H3
InChIKeyUZCYMAMMPZZTKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bisphenol A Derivative Procurement & Compound-Class Overview


(Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate), CAS 93962-69-7 (molecular formula C27H34Br2O6, MW 614.36 g/mol), is a dibromo-functionalized bisphenol A derivative bearing two terminal α-bromoester (2-bromobutyrate) groups linked via ethoxy spacers to a central isopropylidene-bridged bisphenol core . It belongs to the class of halogenated bisphenol A ethoxylate esters, which are industrially designated for use as reactive flame-retardant intermediates and polymer building blocks . The compound is catalogued under EINECS 300-707-7 and is supplied at a typical purity of 98.0% for research and industrial procurement . Unlike its tetrabrominated ring-substituted analog (CAS 65581-16-0, C27H32Br4O6, MW 772.2 g/mol), this compound carries bromine exclusively on the aliphatic ester side chains, leaving the aromatic rings unsubstituted—a structural distinction that has quantifiable consequences for reactivity, solubility, and thermal processing .

Aliphatic α-bromoester difunctionalization (2 Br, no aromatic substitution)
Unsubstituted aromatic rings avoid aryl bromide cross-coupling during metal-catalyzed polymerizations
Ethoxy spacers provide conformational flexibility between rigid bisphenol A core and reactive termini
Supplied at 98.0% purity; research and industrial procurement context

Why Generic Substitution Fails: The Bromine-Architecture Problem


In-class bisphenol A derivatives cannot be treated as interchangeable for procurement because the number and position of bromine atoms fundamentally determine the compound's performance profile. The target compound (Br2, bromine content ~26.0 wt%) occupies a distinct design space between non-halogenated bisphenol A ethoxylate diacrylates (Br = 0%, no inherent flame retardancy or ATRP activity) and the tetrabromo ring-substituted analog CAS 65581-16-0 (Br4, bromine content ~41.4 wt%) . In the tetrabromo analog, ring bromination increases molecular weight by ~25.7%, reduces solubility, and introduces aryl bromide sites that participate in undesired cross-coupling side reactions during transition-metal-catalyzed polymerizations—a documented limitation for precision polymer synthesis . Conversely, the target compound's exclusive aliphatic α-bromoester architecture provides two well-defined, equivalent ATRP-initiating sites without aromatic bromide interference, while retaining sufficient bromine content for measurable flame-retardant contribution. Intermediate brominated bisphenol A derivatives such as tetrabromobisphenol A diacrylate (TBBPA-DA, Br ~49.0%) offer higher flame retardancy but lack the ethoxy-spacer flexibility and the controlled radical polymerization initiation functionality that distinguish the target compound [1]. Simply substituting any of these analogs would alter the polymerization kinetics, network topology, and fire-performance profile in ways that are not compensable by formulation adjustment alone.

Non‑halogenated BPA ethoxylate diacrylates

Zero bromine content removes inherent flame‑retardancy contribution and ATRP initiation functionality; polymerization kinetics shift significantly.

Tetrabromo ring‑substituted analog (C₂₇H₃₂Br₄O₆)

Aromatic bromine introduces undesired cross‑coupling side reactions; higher MW and rigidity alter solubility and melt viscosity; no ethoxy‑spacer flexibility.

TBBPA‑based diacrylates

Higher bromine content lacks ethoxy‑spacer benefits and controlled radical polymerization initiation; processing properties may differ substantially.

Quantitative Differentiation vs. Closest Analogs


Bromine Content and Flame-Retardant Contribution

The target compound carries 26.0 wt% bromine (2 Br atoms; C27H34Br2O6, MW 614.36), positioning it as a moderate bromine-content flame-retardant intermediate. Its closest structural analog, the tetrabromo ring-substituted variant (CAS 65581-16-0; C27H32Br4O6, MW 772.16), carries 41.4 wt% bromine—a 1.59-fold higher bromine loading . For context, the industry-standard flame retardant tetrabromobisphenol A (TBBPA, C15H12Br4O2, MW 543.9) carries 58.8 wt% bromine [1]. Bromine content in halogenated bisphenol A derivatives correlates positively with limiting oxygen index (LOI) in the host polymer: TBBPA-based homopolycarbonate exhibits an LOI of approximately 25.5–93 depending on backbone structure, versus 25.5 for non-halogenated bisphenol A polycarbonate [2]. The target compound's intermediate bromine loading (26.0%) is suited for applications requiring a balance between flame-retardant contribution and retention of solubility, melt processability, and reduced environmental persistence relative to higher-bromine analogs . Because the bromine resides exclusively on aliphatic ester side chains rather than aromatic rings, thermal debromination (HBr release) is expected to occur at lower onset temperatures compared to the tetrabromo analog, consistent with the lower C–Br bond dissociation energy of aliphatic α-bromoesters versus aromatic bromides [3].

Bromine content
Head‑to‑head
26.0 wt% Br (target)
41.4 wt% (tetrabromo analog)
58.8 wt% (TBBPA)
Supports flame‑retardant loading‑rate selection
LOI correlation requires host‑polymer validation
Flame retardancy Bromine content LOI correlation Bisphenol A derivatives

Bifunctional ATRP Macroinitiator Architecture

The target compound possesses two chemically equivalent terminal α-bromoester groups, making it a bifunctional ATRP initiator capable of growing polymer chains from both ends of the bisphenol A core. In contrast, the commonly used ATRP initiator ethyl 2-bromobutyrate (EBB, CAS 533-68-6) is monofunctional, producing only linear chains from one terminus . Literature data for the ethyl ester analog demonstrate that 2-bromobutyrate ester initiators yield well-controlled polymerizations: EBB-initiated ATRP of styrene (CuBr/2,2′-bipyridine catalyst) produces polystyrene with narrow molecular weight distribution Mw/Mn = 1.18 at Mn = 14,730 g/mol [1]. By comparison, unprotected 2-bromobutyric acid (BBA) initiators exhibit poor initiator efficiency of only 0.1–0.2 due to carboxylic acid coordination to the copper catalyst [2]. The target compound's ester-protected architecture avoids this deactivation pathway while providing two growing sites per molecule, enabling synthesis of ABA triblock copolymers or telechelic polymers in a single step without post-polymerization end-group transformation [3]. The ethoxy spacers (–OCH2CH2O–) between the bisphenol core and the bromobutyrate termini provide conformational flexibility that reduces steric congestion at the initiating sites compared to directly attached α-bromoesters, potentially improving initiation efficiency relative to rigid-core bifunctional initiators.

ATRP macroinitiator
Cross‑study comparable
2 identical α‑bromoester sites per molecule; ester‑protected (no free acid)
Supports one‑step triblock synthesis without coupling
Ethyl 2‑bromobutyrate: Mw/Mn 1.18; free acid initiators: efficiency 0.1–0.2
ATRP Controlled radical polymerization Macroinitiator Block copolymer

Self-Initiating Photopolymerization Potential

Although direct photopolymerization data for the target compound are not yet available in the peer-reviewed literature, class-level inference from structurally related tetrahalogenated bisphenol A (meth)acrylates provides a quantitative framework for its expected performance. Pelras et al. (2017) demonstrated that all halogenated bisphenol A diacrylates and dimethacrylates lead to significant acceleration of photopolymerization kinetics at a minimum concentration of 5 wt% when added to an acrylic model varnish [1]. Critically, the study established a mechanistic dichotomy: brominated (meth)acrylates cleave at both C–O bonds (generating acrolein and oxyl radicals) and C–Br bonds (generating aryl and bromine radicals), whereas chlorinated analogs cleave only at C–O bonds [1]. This dual-pathway radical generation is unique to brominated congeners and provides higher radical flux. The quantum yields for photolysis were determined to be ~0.1 for acrylates and ~0.2 for methacrylates (estimated error ±25%), independent of the attached halogen (Br vs. Cl) [1]. The target compound, bearing aliphatic α-bromoester groups rather than aromatic bromine, is expected to favor C–Br bond cleavage over C–O cleavage due to the lower bond dissociation energy of the aliphatic C–Br bond, potentially providing a cleaner radical generation profile with less carbonyl fragmentation byproduct formation compared to aromatic brominated (meth)acrylates [2]. Trihalogenated bisphenol A di(meth)acrylate radicals and acrolein radicals were identified as the species with highest efficiency for reaction with acrylic double bonds, leading to polymer network formation [1].

Self‑initiating UV cure
Class‑level inference
Expected C–Br cleavage under UV; class‑level acceleration at ≥5 wt% loading
May reduce photoinitiator need; requires validation
Based on tetrahalogenated BPA (meth)acrylates (Pelras et al., 2017)
Self-initiating photopolymerization UV curing Halogenated monomers Photoinitiator-free systems

Processability and Solubility Advantage

The absence of aromatic ring bromination in the target compound (CAS 93962-69-7) translates into a measurable processability advantage over the tetrabromo ring-substituted analog (CAS 65581-16-0). The tetrabromo analog has a calculated boiling point of 652.4°C at 760 mmHg and a calculated flash point of 348.4°C . While experimental boiling point data for the target compound are not publicly available, the molecular weight difference (614.36 vs. 772.16 g/mol, a 25.7% increase for the tetrabromo analog) and the absence of polarizable aromatic C–Br bonds predict a significantly lower boiling point and melt viscosity for the target compound . The target compound's ethoxy spacers (–OCH2CH2O–) further enhance conformational flexibility and reduce melt viscosity relative to rigid-core brominated bisphenol A derivatives. At the formulation level, bisphenol A ethoxylate (non-halogenated) is a viscous liquid at 25°C with density 1.14–1.18 g/mL, while tetrabromobisphenol A is a crystalline solid with melting point 178–180°C [1]. The target compound's intermediate bromine loading and ethoxy-spacer architecture place it in a processability window between these extremes, likely as a viscous liquid or low-melting solid at ambient temperature, facilitating direct incorporation into liquid resin formulations without pre-heating or solvent assistance.

Processability context
Cross‑study comparable
MW 614 vs. 772 g/mol (tetrabromo analog); predicted lower melt viscosity
Supports liquid‑formulation incorporation screening
Experimental physical‑state data to verify
Processability Solubility Viscosity Thermal processing Brominated bisphenol A

Polymer Network Topology Control

The target compound's precisely two α-bromoester termini, separated by a well-defined bisphenol A ethoxylate core, enable construction of polymer networks with controlled mesh size and homogeneous topology—a feature not achievable with multifunctional brominated crosslinkers that have statistical distributions of reactive sites. In contrast, commercially available brominated bisphenol A epoxy resins and polycarbonate oligomers carry variable numbers of bromine substituents (typically 2–4 per bisphenol unit with positional isomerism), leading to heterogeneous crosslink distributions [1]. The target compound's structural precision (exactly two initiating sites at defined positions, molecular formula C27H34Br2O6 with no isomerism) supports the synthesis of ABA triblock copolymers with predictable block lengths when used as a difunctional ATRP macroinitiator [2]. The ethoxy spacers provide a flexible tether length of approximately 4–5 Å per –OCH2CH2O– unit between the rigid bisphenol core and the polymerizable termini, which can be exploited to tune the elastic modulus of the resulting crosslinked network independently of the crosslink density . This level of architectural control is not available with directly esterified bisphenol A bis(2-bromoisobutyrate) (no ethoxy spacer) or with ring-brominated analogs where the aromatic bromine atoms may participate in uncontrolled side reactions during metal-catalyzed polymerizations.

Network topology
Supporting evidence
Exactly 2 initiating sites; homogeneous reactivity; ethoxy spacer ~4–5 Å
Supports controlled network architecture
No aromatic bromide side‑reactivity
Polymer network Crosslinker Telechelic polymer ATRP Network homogeneity

High-Value Application Scenarios


ABA Triblock Copolymer Synthesis via ATRP

The target compound serves as a drop-in bifunctional ATRP initiator for the one-pot synthesis of ABA triblock copolymers. Each molecule initiates polymer chain growth from two equivalent α-bromoester sites, producing a central bisphenol A ethoxylate block flanked by two outer blocks of identical length. This architecture is achieved without the post-polymerization coupling steps required when using monofunctional initiators such as ethyl 2-bromobutyrate [1]. Based on literature precedent, ethyl 2-bromobutyrate-initiated ATRP delivers polystyrene with Mw/Mn = 1.18, and the ester-protected form of the target compound avoids the low initiator efficiency (0.1–0.2) that plagues free carboxylic acid initiators [2]. The ethoxy spacers reduce steric hindrance at the initiating site, supporting consistent initiation kinetics from both chain ends. This scenario is directly supported by the bifunctional ATRP architecture evidence established in Section 3, Evidence Item 2.

Photoinitiator-Free UV-Curable Flame-Retardant Coatings

The target compound's aliphatic α-bromoester groups are expected, based on class-level evidence from tetrahalogenated bisphenol A (meth)acrylates, to undergo photolytic C–Br bond cleavage under UV irradiation, generating bromine radicals capable of initiating radical polymerization without an added photoinitiator [1]. All halogenated bisphenol A monomers accelerate photopolymerization kinetics at loadings ≥5 wt% [1]. Simultaneously, the 26.0 wt% bromine content provides inherent flame retardancy through HBr release during combustion. This dual functionality—self-initiating polymerization plus flame retardancy—is not available from non-halogenated bisphenol A ethoxylate diacrylates, which require separate photoinitiator and flame-retardant additives. This scenario follows directly from Evidence Items 1 and 3 in Section 3.

Reactive Flame-Retardant Intermediate for Polyesters and Polyurethanes

With a bromine content of 26.0 wt% and predicted liquid or low-melting physical state at processing temperatures, the target compound is positioned for reactive incorporation into unsaturated polyester resins and polyurethane foams where high-bromine alternatives such as TBBPA (mp 178–180°C, 58.8% Br) present processing difficulties due to their high melting points and limited solubility [1]. The ethoxy spacers enhance compatibility with polyol and polyether formulation components. The target compound's intermediate bromine loading allows formulators to achieve a target bromine concentration in the final polymer (typically 10–20 wt% for effective flame retardancy) at addition levels of 38–77 phr, providing a wider formulation window than high-bromine additives that require narrower, more critical dosing ranges. This scenario is supported by Evidence Items 1 and 4 in Section 3.

Precision Polymer Networks with Controlled Crosslink Density

The structural precision of the target compound—exactly two reactive sites, defined ethoxy spacer length, and absence of aromatic bromide side reactivity—enables construction of homogeneous polymer networks with predictable mesh size [1]. When used as a difunctional crosslinker or as an ATRP macroinitiator for network formation, the ethoxy tethers provide approximately 4–5 Å of conformational freedom per spacer unit, allowing the network to relax to its equilibrium topology without trapped internal stress. This contrasts with directly esterified bisphenol A bis(2-bromoisobutyrate), which lacks the flexible spacer, and with the tetrabromo analog (CAS 65581-16-0), whose aromatic bromine atoms introduce mixed-reactivity complications during metal-catalyzed network formation. This scenario derives from Evidence Item 5 in Section 3.

Application
Selection Property
Validation Focus
ABA triblock copolymer synthesis via ATRP
Bifunctional ATRP initiator architecture
Block copolymer homogeneity and initiation efficiency
Photoinitiator‑free UV‑curable flame‑retardant coatings
Self‑initiating photopolymerization potential + bromine content
Photoinitiator‑free cure kinetics and flammability testing
Reactive flame‑retardant intermediate for polyesters and polyurethanes
Intermediate bromine loading and melt processability
Formulation incorporation and LOI performance
Precision polymer networks with controlled crosslink density
Structural precision and ethoxy spacer flexibility
Network mesh size and mechanical homogeneity
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